

# PT217: A Dual-Targeting Immunotherapeutic Approach for Small Cell Lung Cancer

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## Compound of Interest

Compound Name: *Anticancer agent 217*

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An In-depth Technical Guide

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PT217 (also known as Peluntamig), a first-in-class bispecific antibody targeting Delta-like ligand 3 (DLL3) and CD47 for the treatment of small cell lung cancer (SCLC) and other neuroendocrine cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This document details the mechanism of action, preclinical findings, and the design of the ongoing clinical evaluation of PT217.

## Introduction to PT217 and its Targets

Small cell lung cancer is an aggressive neuroendocrine malignancy with a high mortality rate and limited treatment options, particularly in the relapsed or refractory setting.[\[6\]](#) PT217 is an IgG1-based bispecific antibody engineered to simultaneously engage two clinically validated targets highly expressed on SCLC cells: DLL3 and CD47.[\[7\]](#)[\[8\]](#)

- Delta-like ligand 3 (DLL3): An inhibitory ligand of the Notch signaling pathway, DLL3 is overexpressed on the surface of SCLC cells but has minimal expression in normal adult tissues, making it an attractive therapeutic target.[\[9\]](#)
- CD47: A cell surface protein that acts as a "don't eat me" signal to macrophages by binding to SIRP $\alpha$  on their surface.[\[6\]](#) Cancer cells exploit this pathway to evade immune

surveillance.

By targeting both DLL3 and CD47, PT217 is designed to elicit a multi-pronged anti-tumor immune response.[10]

## Mechanism of Action

PT217's dual-targeting strategy is designed to overcome tumor immune evasion through two primary mechanisms:

- Blocking the CD47-SIRP $\alpha$  Axis: The anti-CD47 arm of PT217 binds to CD47 on SCLC cells, preventing its interaction with SIRP $\alpha$  on macrophages. This blockade inhibits the "don't eat me" signal, thereby promoting macrophage-mediated phagocytosis of tumor cells (Antibody-Dependent Cellular Phagocytosis, ADCP).[6][11]
- Inducing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The anti-DLL3 arm of PT217 binds to DLL3 on the surface of SCLC cells. The Fc region of PT217 can then be engaged by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted killing of tumor cells.[6][11]

Furthermore, the enhanced phagocytosis of tumor cells by antigen-presenting cells (APCs) like macrophages is expected to increase the presentation of tumor neoantigens, potentially leading to the activation of a T-cell-mediated adaptive immune response against DLL3-expressing tumor cells.[3][10]

## Preclinical and Clinical Development

### Preclinical Data Summary

While specific quantitative data from preclinical studies have not been publicly detailed, available information indicates the following:

Preclinical Finding	Description	Reference
In Vivo Efficacy	PT217 demonstrated tumor suppression activity in xenograft mouse models of small cell lung cancer.	[6][11]
Safety Profile	PT217 showed a good safety profile in non-human primate (NHP) studies.	[6]
Hematological Safety	In an NHP model, PT217 administered at doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg did not adversely affect red blood cell, hemoglobin, white blood cell, and reticulocyte counts within the first 21 days of treatment. The anti-CD47 arm of PT217 has been engineered to have minimal binding to human red blood cells while maintaining strong binding to CD47 on tumor cells.	[3][8]
Binding Selectivity	In preclinical models, PT217 demonstrated increased total selective binding compared to anti-DLL3 monoclonal antibodies, likely due to the typically higher expression of CD47 on cancer cells compared to DLL3.	[8]

## Clinical Trial Information

PT217, also known as Peluntamig, is currently being evaluated in a Phase 1/2 clinical trial (SKYBRIDGE study; NCT05652686).[\[1\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Clinical Trial Parameter	Details	Reference
Trial Identifier	NCT05652686	<a href="#">[12]</a> <a href="#">[13]</a>
Phase	Phase 1/2	<a href="#">[7]</a> <a href="#">[13]</a>
Study Title	An Open-label, Multicenter, Dose Escalation, and Dose Expansion Phase 1/2 Study With Peluntamig (PT217) Followed by a Key ChemotherapY and/or Checkpoint Inhibitor ComBination in Patients With NeuRoendocrIne Carcinomas That Are Known to be DLL3 expressinG CancErs (SKYBRIDGE)	<a href="#">[15]</a>
Patient Population	Patients with unresectable advanced or metastatic SCLC, large cell neuroendocrine carcinoma of the lung (LCNEC), or extrapulmonary neuroendocrine carcinoma (EP-NEC) that have progressed after standard of care treatments.	<a href="#">[15]</a>
Study Design	The study includes four parts: Monotherapy Dose Escalation (Part A), Dose Expansion (Part B), Chemotherapy Combination Therapy (Part C), and ICI Combination Therapy (Part D). The dose escalation follows a 3+3 design.	<a href="#">[7]</a>
Primary Objectives	To evaluate the safety, tolerability, dose-limiting	<a href="#">[13]</a>

toxicities, maximum tolerated dose, and the recommended Phase 2 dose of PT217.

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Secondary Objectives      To assess the preliminary efficacy and pharmacokinetics [13] of PT217.

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Status      Currently recruiting patients. [16]

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PT217 has been granted Orphan Drug Designation and Fast Track Designation by the FDA for the treatment of SCLC.[5][17][18][19][20]

## Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the preclinical evaluation of a bispecific antibody like PT217.

### In Vivo Xenograft Model for SCLC

Objective: To evaluate the anti-tumor efficacy of PT217 in a mouse model bearing human SCLC tumors.

Materials:

- SCLC cell line (e.g., NCI-H82, SHP-77)
- Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
- Matrigel
- PT217 and vehicle control
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture the SCLC cell line in appropriate media and conditions until a sufficient number of cells are obtained.

- Tumor Implantation: Harvest the SCLC cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject approximately  $5 \times 10^6$  cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer PT217 (at various dose levels) and the vehicle control to their respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predefined schedule (e.g., twice weekly).
- Tumor Measurement: Measure the tumor dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
- Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

## Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To assess the ability of PT217 to induce NK cell-mediated killing of DLL3-expressing SCLC cells.

### Materials:

- DLL3-positive SCLC target cells
- Effector cells: Human Natural Killer (NK) cells (isolated from peripheral blood mononuclear cells (PBMCs) or an NK cell line like NK-92)
- PT217 and an isotype control antibody
- A cytotoxicity detection kit (e.g., LDH release assay or a fluorescence-based assay)

### Procedure:

- Target Cell Preparation: Plate the SCLC target cells in a 96-well plate and allow them to adhere overnight.

- Antibody Opsonization: Add serial dilutions of PT217 or the isotype control antibody to the target cells and incubate for a short period (e.g., 30-60 minutes) to allow for antibody binding.
- Co-culture with Effector Cells: Add the NK effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
- Incubation: Incubate the co-culture for a defined period (e.g., 4-6 hours) at 37°C.
- Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.

## Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To measure the ability of PT217 to promote macrophage-mediated phagocytosis of SCLC cells.

Materials:

- SCLC target cells
- Effector cells: Human macrophages (differentiated from peripheral blood monocytes)
- PT217 and an isotype control antibody
- A fluorescent dye to label the target cells (e.g., CFSE or a pH-sensitive dye)
- Flow cytometer

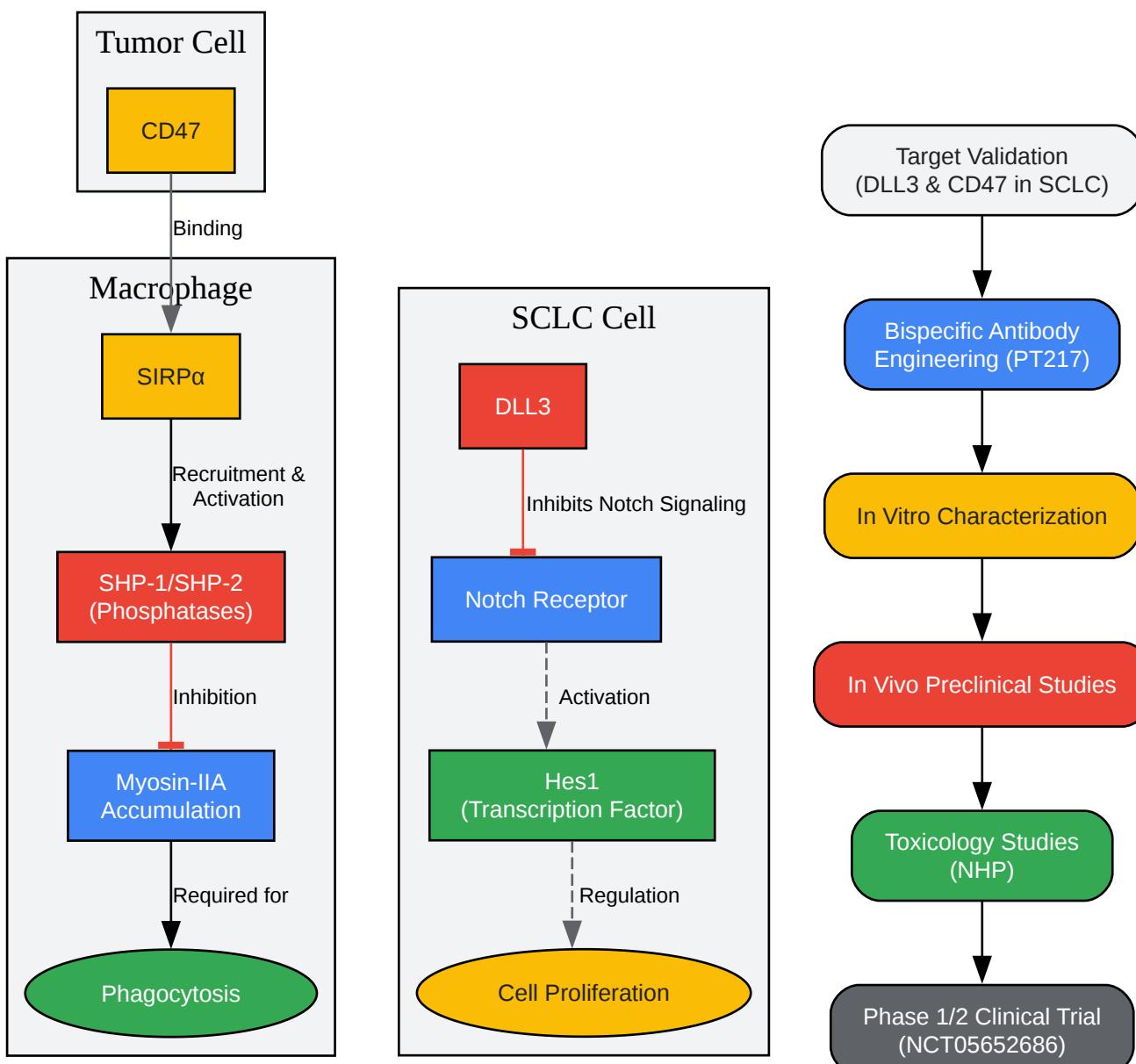
Procedure:

- Target Cell Labeling: Label the SCLC target cells with a fluorescent dye according to the manufacturer's protocol.

- Macrophage Preparation: Plate the human macrophages in a multi-well plate and allow them to adhere.
- Opsonization and Co-culture: Add the fluorescently labeled target cells and serial dilutions of PT217 or the isotype control antibody to the macrophages.
- Incubation: Incubate the co-culture for a suitable duration (e.g., 2-4 hours) to allow for phagocytosis.
- Flow Cytometry Analysis: Harvest the cells and stain them with a macrophage-specific antibody (e.g., anti-CD14). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescently labeled target cells.
- Data Analysis: Determine the percentage of phagocytosis for each antibody concentration and calculate the EC50 value.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways

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